2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid
Description
Properties
IUPAC Name |
2-[methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-6-10-4-3-5-11(13(10)14-7-9)20(18,19)15(2)8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIOLACBHIVSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline scaffold can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Sulfonylation: The quinoline intermediate is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Methylation: Methylation of the quinoline moiety is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Amino Acid Coupling: The final step involves coupling the sulfonylated and methylated quinoline with glycine or its derivatives under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing quinoline derivatives exhibit promising anticancer properties. The sulfonamide group in 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid enhances its ability to inhibit tumor growth by interfering with cancer cell metabolism and proliferation. A study demonstrated that modifications to the quinoline structure can lead to improved efficacy against specific cancer types, suggesting a pathway for developing targeted cancer therapies .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, leading to inhibition of bacterial growth. In vitro studies have reported effective activity against various strains of bacteria, including resistant strains, highlighting its potential as a lead compound for antibiotic development .
Biological Research Applications
Biological Assays
Due to its unique chemical structure, this compound is utilized in various biological assays. It serves as a probe in biochemical pathways involving sulfonamide interactions, allowing researchers to elucidate mechanisms of action in cellular processes. For instance, it has been employed in assays assessing the inhibition of specific enzymes related to metabolic pathways .
Case Study: Enzyme Inhibition
A notable case study involved the use of this compound to study its effects on dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The results indicated that the compound effectively inhibited DHPS activity, providing insights into the development of new antibacterial agents targeting folate biosynthesis .
Analytical Chemistry Applications
Fluorescence Detection
The compound's ability to fluoresce makes it suitable for use in analytical techniques such as fluorescence spectroscopy. This property is harnessed for the detection and quantification of biological samples, offering a sensitive method for analyzing complex mixtures. Researchers have successfully used this compound in assays designed to monitor drug interactions within biological systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the sulfonyl group can interact with enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with significant biological activity.
Sulfonylquinolines: Compounds with similar sulfonyl and quinoline moieties.
Methylquinolines: Compounds with methylated quinoline structures.
Uniqueness
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is unique due to its combined features of methylation, sulfonylation, and amino acid coupling, which confer distinct chemical and biological properties.
Biological Activity
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid, with the CAS number 1094744-76-9, is a compound of interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₃H₁₄N₂O₄S
- Molecular Weight : 294.33 g/mol
The compound features a sulfonamide group linked to a quinoline moiety, which is significant for its biological interactions.
Anticancer Properties
Research indicates that quinoline derivatives exhibit notable anticancer activity. A study highlighted the role of sulfonamide derivatives in inhibiting matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The compound's structure suggests potential effectiveness in targeting these enzymes, thereby reducing tumor invasion and proliferation .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of sulfonamide compounds. The inhibition of TNF-alpha converting enzyme (TACE) by similar derivatives has been documented, suggesting that this compound may also modulate inflammatory responses . This could be particularly beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : By inhibiting MMPs and TACE, the compound may disrupt critical signaling pathways involved in inflammation and cancer progression.
- Cellular Uptake and Distribution : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Study 1: Anticancer Activity
A study investigated various quinoline derivatives, including those similar to the target compound. Results showed that certain modifications to the quinoline structure significantly enhanced anticancer activity against various cell lines, including breast and colon cancer cells. The study concluded that compounds with sulfonamide groups exhibited improved efficacy due to their ability to inhibit MMPs .
Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models, compounds structurally related to this compound were administered to assess their anti-inflammatory effects. The results indicated a significant reduction in inflammatory markers and symptoms associated with induced arthritis, supporting the hypothesis that such compounds can effectively modulate immune responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid?
- Methodological Answer: A telescoped multicomponent reaction protocol can be employed, involving reagents such as 8-hydroxyquinoline derivatives, glyoxal analogs, and Meldrum’s acid. The process typically involves refluxing in acetonitrile (MeCN) followed by cyclization in acetic acid. Key steps include stoichiometric optimization (e.g., molar ratios of reagents) and purification via recrystallization. Characterization should combine -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- - and -NMR : To resolve aromatic proton environments and confirm sulfonamide/acetate functional groups.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1715 cm) and sulfonyl (S=O) vibrations (~1179 cm).
- HRMS : For precise molecular weight validation (e.g., [M + H] ion analysis).
- 2D-NMR (HMBC/HSQC) : To assign long-range correlations, such as between the methyl group and quinoline core .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Methodological Answer: Polar aprotic solvents (e.g., MeCN) are preferred for initial condensation, while acetic acid facilitates cyclization. Reflux temperatures (80–110°C) and catalytic triethylamine (EtN) improve reaction efficiency. Post-reaction workup should include solvent evaporation under reduced pressure and recrystallization from MeCN for purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization for this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For example:
- Use reaction path search algorithms to predict intermediates in sulfonamide bond formation.
- Pair computational data with experimental kinetic studies to identify rate-limiting steps.
- Implement feedback loops where computational predictions refine experimental parameters (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions between computational predictions and experimental yields?
- Methodological Answer:
- Cross-Validation : Compare multiple computational models (e.g., DFT vs. molecular dynamics) to assess robustness.
- Parameter Adjustment : Recalibrate computational inputs (e.g., solvent dielectric constants, steric effects) using experimental data.
- Sensitivity Analysis : Identify variables (e.g., reagent purity, humidity) that deviate from idealized computational conditions .
Q. How to apply design of experiments (DoE) for optimizing reaction parameters?
- Methodological Answer:
- Variable Selection : Prioritize factors like temperature, solvent ratio, and catalyst loading.
- Response Surface Methodology (RSM) : Use central composite designs to map yield vs. variable interactions.
- Statistical Validation : Apply ANOVA to distinguish significant factors (p < 0.05) and Pareto charts to rank their effects .
Q. What methodologies are suitable for studying its biological interactions?
- Methodological Answer:
- Receptor Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for quinoline-binding targets.
- Enzyme Inhibition Studies : Kinetics experiments (e.g., IC determination) using purified enzymes relevant to the compound’s sulfonamide moiety.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl groups) to correlate structural features with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
